2-Chloro-4-cyanobenzenesulfonohydrazide
Description
2-Chloro-4-cyanobenzenesulfonohydrazide is a halogenated aromatic sulfonohydrazide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a cyano (-CN) group at position 4, and a sulfonohydrazide (-SO₂-NH-NH₂) functional group. Sulfonohydrazides are often employed as intermediates for synthesizing heterocyclic compounds, such as thiazines or triazines, which exhibit biological activities like anticancer or antimicrobial properties .
Properties
IUPAC Name |
2-chloro-4-cyanobenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-3-5(4-9)1-2-7(6)14(12,13)11-10/h1-3,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJVGXKDOUSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanobenzenesulfonohydrazide typically involves the reaction of 2-Chloro-4-cyanobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The general reaction scheme is as follows:
2-Chloro-4-cyanobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyanobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonohydrazides.
Scientific Research Applications
2-Chloro-4-cyanobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyanobenzenesulfonohydrazide involves its reactive functional groups. The chloro and cyano groups can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, the compound may interact with enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-Chloro-4-cyanobenzenesulfonohydrazide and related compounds derived from the evidence:
Key Observations :
- Functional Groups: The target compound’s sulfonohydrazide group (-SO₂-NH-NH₂) differentiates it from sulfonyl chlorides (e.g., ) and sulfonamides (e.g., ). Hydrazine derivatives (e.g., ) share the -NH-NH₂ moiety but lack the sulfonyl-cyano combination.
- Substituent Effects: The cyano group in this compound enhances electrophilicity and may improve binding to biological targets compared to methyl or nitro substituents (e.g., 4-Chloro-2-methylbenzonitrile in ).
Physicochemical Properties
- Solubility: The cyano and sulfonohydrazide groups in the target compound likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with the poor solubility of methylsulfonyl derivatives (e.g., ) in aqueous media.
- Stability: Sulfonohydrazides are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl chlorides () are highly reactive but moisture-sensitive.
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